4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile involves multiple steps. One common method includes the acylation of a naphthalene derivative followed by cyclization and nitrile formation . The reaction conditions typically involve the use of organic solvents such as acetone and catalysts like anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share similar structural features and biological activities.
Coumarin Derivatives: Known for their diverse biological properties and synthetic versatility.
Uniqueness
What sets 4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile apart is its unique combination of a naphthalene core with a benzonitrile group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(6-hydroxy-4,4-dimethyl-1-oxo-2,3-dihydronaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C19H17NO2/c1-19(2)10-16(13-5-3-12(11-20)4-6-13)18(22)15-8-7-14(21)9-17(15)19/h3-9,16,21H,10H2,1-2H3 |
InChI Key |
CPAAPSHDQDAHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C2=C1C=C(C=C2)O)C3=CC=C(C=C3)C#N)C |
Origin of Product |
United States |
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